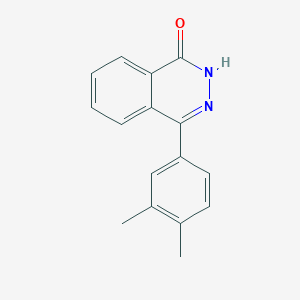
4-(3,4-dimethylphenyl)phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethylphenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the phthalazine family It is characterized by the presence of a phthalazinone core structure with a 3,4-dimethylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one typically involves the condensation of 3,4-dimethylbenzaldehyde with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or acetic acid, and controlled temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs .
化学反应分析
Types of Reactions
4-(3,4-Dimethylphenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can convert the phthalazinone moiety to phthalazine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phthalazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted phthalazinones, phthalazines, and other derivatives with potential biological activities .
科学研究应用
Medicinal Chemistry: It has shown promise as an anti-inflammatory agent and is being investigated for its potential use in treating various inflammatory conditions.
Biological Studies: The compound is used in research to study its effects on cellular processes and its interactions with biological targets.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and materials, contributing to advancements in chemical manufacturing and material science.
作用机制
The mechanism of action of 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, influencing signal transduction pathways, and altering gene expression. These interactions can lead to various biological outcomes, including anti-inflammatory effects and modulation of cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds to 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one include:
- 1,3,4-Triazolo-phthalazinone derivatives
- 1,3,4-Oxadiazolo-phthalazinone derivatives
- 1,3,4-Thiadiazolo-phthalazinone derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties. Its 3,4-dimethylphenyl group imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .
属性
IUPAC Name |
4-(3,4-dimethylphenyl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(19)18-17-15/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXCVFYQIFRQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














